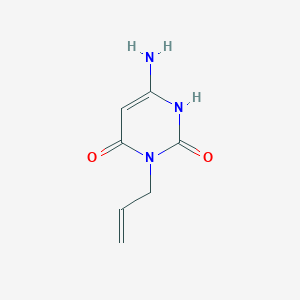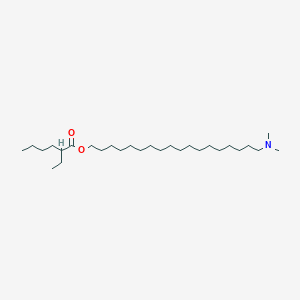![molecular formula C8H14N4O10 B14283435 1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane CAS No. 134127-98-3](/img/structure/B14283435.png)
1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane is a complex organic compound characterized by the presence of multiple nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane typically involves the nitration of precursor compounds. One common method is the nitration of 2,2-dinitropropane with nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the precursor compounds are subjected to nitration under optimized conditions. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more reactive intermediates.
Reduction: Reduction of the nitro groups can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amines, while oxidation can produce more highly oxidized nitro compounds .
Wissenschaftliche Forschungsanwendungen
1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved include nucleophilic substitution and redox reactions, which are facilitated by the electron-withdrawing nature of the nitro groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitropropane
- 2,2-Dinitropropane
- 1,1,2-Trichloromethane
Uniqueness
1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane is unique due to its specific arrangement of nitro groups and the presence of both propoxy and methoxy linkages. This unique structure imparts distinct reactivity and properties compared to similar compounds, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
134127-98-3 |
|---|---|
Molekularformel |
C8H14N4O10 |
Molekulargewicht |
326.22 g/mol |
IUPAC-Name |
1-(2,2-dinitropropoxymethoxy)-2,2-dinitrobutane |
InChI |
InChI=1S/C8H14N4O10/c1-3-8(11(17)18,12(19)20)5-22-6-21-4-7(2,9(13)14)10(15)16/h3-6H2,1-2H3 |
InChI-Schlüssel |
NHEMGMLKQAMWGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COCOCC(C)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)
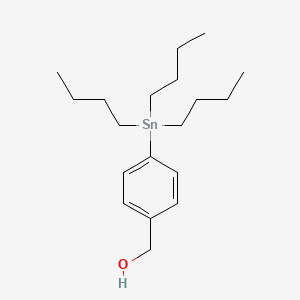
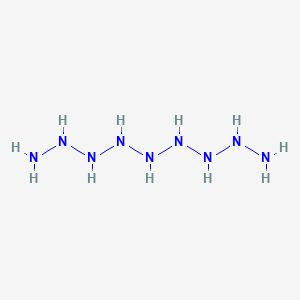
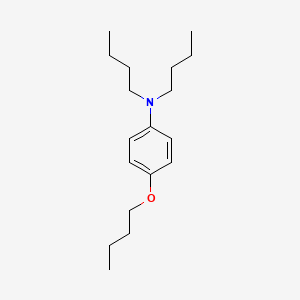
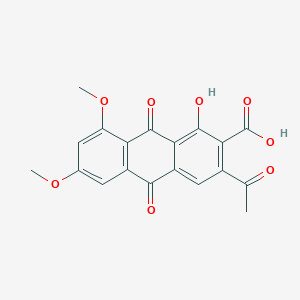
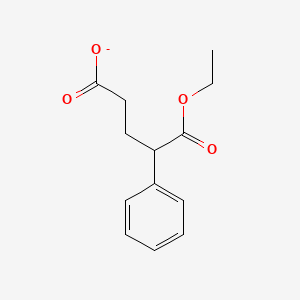
![2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14283375.png)


